Translational Efficacy: Serazapine Demonstrates Clinical Anxiolysis vs. Ineffective MDL 11,939
In a multicenter clinical trial in patients with GAD, serazapine hydrochloride (CGS-15040A) demonstrated clinical anxiolytic effects superior to placebo [1]. In stark contrast, the structurally distinct but mechanistically related 5-HT2 antagonist MDL 11,939 failed to demonstrate significant anxiolytic effects in a similarly designed, placebo-controlled trial in GAD patients [2]. This establishes a clear translational differentiation, where in vivo efficacy is not a class-wide property.
| Evidence Dimension | Clinical Efficacy in GAD |
|---|---|
| Target Compound Data | Superior to placebo in reducing HAM-A scores at doses >=10 mg |
| Comparator Or Baseline | MDL 11,939: Not significantly different from placebo (exact HAM-A change vs. placebo: -23%) |
| Quantified Difference | Serazapine shows significant anxiolytic effect; MDL 11,939 does not. |
| Conditions | Multicenter, placebo-controlled trials in patients with Generalized Anxiety Disorder (DSM-III-R) |
Why This Matters
This directly impacts procurement for disease-relevant models; serazapine's validated clinical signal in anxiety provides a more predictive starting point than an in vitro potent but clinically failed comparator like MDL 11,939.
- [1] Katz RJ, Landau PS, Lott M, et al. Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder. Biol Psychiatry. 1993;34(1-2):41-44. doi:10.1016/0006-3223(93)90254-b View Source
- [2] Sramek JJ, Robinson RE, Suri A, et al. Efficacy trial of the 5-HT2 antagonist MDL 11,939 in patients with generalized anxiety disorder. J Clin Psychopharmacol. 1995;15(1):20-22. View Source
